N-4-biphenylyl-4-methoxybenzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(4-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-13-9-17(10-14-19)20(22)21-18-11-7-16(8-12-18)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJEPDDNSCWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 2-methoxybenzamides have been found to act as potential bleaching herbicides.
Mode of Action
It’s known that herbicides acting on the biosynthesis of plant pigments cause a characteristic bleaching effect after application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position : Methoxy groups at the para position (e.g., in 4-tert-butyl-N-(4-methoxyphenyl)benzamide) enhance steric bulk and electronic effects compared to ortho-substituted analogs like 4-chloro-N-(2-methoxyphenyl)benzamide .
- Bioactivity : Sulfonamide derivatives (e.g., N-(4-methoxyphenyl)benzenesulfonamide) demonstrate antimicrobial activity, suggesting that N-4-biphenylyl-4-methoxybenzamide could be explored for similar applications .
- Crystallography : Halogenated analogs (e.g., bromo or chloro derivatives) exhibit distinct packing modes, with bromo substituents increasing molecular rigidity .
Q & A
Q. What synthetic methodologies are recommended for N-4-biphenylyl-4-methoxybenzamide?
A robust approach involves coupling aromatic amines with activated carboxylic acid derivatives. For analogous benzamides, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate amide bond formation under mild conditions . Precursor functionalization (e.g., methoxy and biphenyl groups) may require orthogonal protecting strategies to avoid side reactions. Reaction optimization should prioritize solvent polarity (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) to enhance yield and purity.
Q. What safety protocols are critical during synthesis and handling?
- Hazard Assessment : Conduct a pre-experiment risk evaluation for reagents (e.g., acyl chlorides, hydroxylamine derivatives) and intermediates. Reference guidelines from Prudent Practices in the Laboratory for handling mutagenic or thermally unstable compounds .
- Mutagenicity Testing : Ames II testing is recommended for derivatives with structural similarities to anomeric amides, as some exhibit mutagenic potential .
- PPE : Use fume hoods, nitrile gloves, and safety goggles, especially when handling volatile intermediates or mutagenic compounds.
Q. How is the compound characterized structurally?
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles. For example, related benzamides exhibit planar aromatic systems with torsional angles < 5° between aryl rings .
- Spectroscopy : Use / NMR to verify substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and IR for amide C=O stretches (~1650 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for structurally similar compounds?
- Structural Verification : Confirm the compound’s identity via crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents). Misreported regioisomers (e.g., phenoxy vs. methoxy positioning) are a common source of discrepancies .
- Orthogonal Assays : Compare results across multiple biological models (e.g., enzyme inhibition vs. cell viability assays) to distinguish target-specific effects from off-target interactions.
Q. What strategies optimize reaction yields for large-scale synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes. For example, flow systems achieve >90% yield in acyl chloride coupling reactions .
- Automated Systems : Use robotic platforms for precise reagent addition and pH control, particularly in multi-step syntheses involving sensitive intermediates.
Q. How do electronic effects of substituents influence reactivity in functionalization reactions?
- Electron-Donating Groups (e.g., methoxy) : Activate aryl rings toward electrophilic substitution but may deactivate amide nitrogen toward nucleophilic attack.
- Steric Effects : Bulky biphenylyl groups can hinder coupling reactions; mitigate by using bulky-base catalysts (e.g., sodium pivalate) to stabilize transition states .
Methodological Considerations
Q. What analytical techniques resolve decomposition pathways in thermally unstable intermediates?
- DSC/TGA : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures, while thermogravimetric analysis (TGA) quantifies mass loss .
- Stability Studies : Store intermediates under inert atmospheres (N/Ar) at –20°C and monitor via HPLC for degradation products.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT Calculations : Predict electron density maps to identify reactive sites for functionalization. For example, meta-substitution on the biphenyl ring may enhance π-π stacking with biological targets .
- Molecular Docking : Screen virtual libraries against protein targets (e.g., kinases) to prioritize synthesis of high-affinity analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
